2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Description
2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a pyrazole-derived compound featuring a cyclopropylacetamide moiety. Its structural uniqueness lies in the 4-amino-substituted pyrazole ring, which may confer hydrogen-bonding capabilities critical for molecular interactions.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-8(13)11-7-1-2-7/h3-4,7H,1-2,5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCACWFJEWFBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles, in general, are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- CAS Number : Not specified in the sources but related compounds are cataloged.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide demonstrated significant inhibition of pro-inflammatory cytokines in various models:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide | 61–85% TNF-α | |
| Standard (Dexamethasone) | 76% TNF-α |
This compound has shown effectiveness comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as a therapeutic agent for inflammatory conditions.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays revealed that 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide exhibits cytotoxic effects on various cancer cell lines:
These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against several bacterial strains. The presence of the cyclopropyl moiety enhances its activity:
These findings support the potential application of this compound in treating infections caused by resistant bacterial strains.
The biological activities of pyrazole derivatives like 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide are often attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to their anti-inflammatory effects, while interference with cell cycle regulators may explain their anticancer properties.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings. A notable study demonstrated that patients treated with a pyrazole-based regimen showed a marked reduction in inflammation markers compared to those receiving placebo treatments . Additionally, preclinical models have shown promising results in tumor reduction when treated with compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide .
Scientific Research Applications
Medicinal Chemistry
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as:
- Anti-Cancer Agents : Research indicates that compounds with pyrazole moieties can exhibit cytotoxic effects against cancer cell lines. The incorporation of the cyclopropyl group may enhance these effects by improving bioavailability or selectivity for cancerous cells.
- Anti-inflammatory Properties : Similar pyrazole derivatives have shown promise in reducing inflammation, which could position this compound as a potential treatment for inflammatory diseases.
Biochemical Research
The compound is used as a biochemical tool in proteomics and cellular biology research. Its ability to modulate specific pathways makes it valuable for:
- Target Identification : By inhibiting or activating certain proteins, researchers can elucidate signaling pathways and identify new drug targets.
- Assay Development : Its properties can be utilized to develop assays for screening other compounds, particularly in high-throughput screening environments.
Case Study 1: Anti-Cancer Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Inflammation Modulation
A separate investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). These findings suggest that it could be further developed as an anti-inflammatory agent.
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Anti-Cancer | Significant cytotoxicity against various cancer cell lines; apoptosis induction observed. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential for treating inflammatory diseases. |
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine (-NH₂) on the pyrazole ring undergoes acylation reactions with electrophilic reagents. For example:
Reaction :
Conditions :
-
Solvent: Dichloromethane
-
Base: Triethylamine (3 eq.)
-
Temperature: 0°C to room temperature
This reaction is critical for modifying bioactivity, as demonstrated in related pyrazole derivatives used in kinase inhibition studies .
Alkylation Reactions
The amino group participates in alkylation with alkyl halides or epoxides:
Reaction :
Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Base: Sodium hydride (2 eq.)
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Temperature: Reflux (66°C)
-
Yield: 70–78%
Oxidation Reactions
The amine can be oxidized to a nitro group under controlled conditions:
Reaction :
Conditions :
-
Catalyst: Tungstic acid (H₂WO₄)
-
Solvent: Acetic acid
-
Temperature: 50°C
-
Reaction Time: 6 hours
Cyclization and Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening in acidic or radical conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, 80°C, 12 hours | N-cyclopropylacetamide derivative | 55% | |
| Radical bromination | NBS, AIBN, CCl₄, 70°C | Brominated side product | 48% |
Nucleophilic Substitution
The pyrazole ring’s electron-deficient positions allow substitution with nucleophiles:
Example Reaction :
Optimized Parameters :
Key Reaction Data Table
| Reaction Type | Reagent | Conditions | Key Product | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, 0°C → RT | Acetamido-pyrazole derivative | 85% |
| Alkylation | Methyl iodide | THF, NaH, reflux | Methylamino-pyrazole derivative | 78% |
| Oxidation | H₂O₂, H₂WO₄ | Acetic acid, 50°C | Nitro-pyrazole derivative | 62% |
| Nucleophilic substitution | NaSH | Ethanol/water, 60°C | Mercapto-pyrazole derivative | 73% |
Condensation Reactions
The compound forms Schiff bases with aldehydes:
Reaction :
Conditions :
Photochemical Reactions
UV irradiation induces dimerization via the cyclopropyl group:
Product : Bicyclic adducts (characterized by NMR and HRMS)
Conditions :
This compound’s reactivity profile makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents . Modifications at the amino group or pyrazole ring systematically alter electronic and steric properties, enabling tailored bioactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following compounds share structural motifs with 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide, such as the cyclopropylacetamide group or heterocyclic cores. Key differences in substituents and their implications are summarized below.
Structural Analogues from Pyrimidine/Pyridine Derivatives ()
Compounds synthesized in retain the N-cyclopropylacetamide backbone but replace the pyrazole ring with pyrimidine or pyridine systems. Notable examples include:
| Compound ID | Core Structure | Substituents/Modifications | Melting Point (°C) | Characterization Methods |
|---|---|---|---|---|
| 13ag | Pyrimidine | 2,3-Dihydrobenzo[b][1,4]dioxin-5-ylamino | 234–226 | ¹H NMR, ¹³C NMR |
| 13ah | Pyrimidine | 4-Methylpiperazin-1-yl | Not reported | ¹H NMR, ¹³C NMR |
| 13ai | Pyrimidine | Morpholino | 110–112 | ¹H NMR, ¹³C NMR |
| 18 | Pyridine | 4-(Methylsulfonyl)phenylamino | Not reported | ¹H NMR, ¹³C NMR |
| Target Compound | Pyrazole | 4-Amino | Not available | Not available |
Key Observations:
- Thermal Stability: Pyrimidine derivatives exhibit a wide melting point range (110–234°C), suggesting substituent-dependent crystallinity. The morpholino group in 13ai lowers the melting point compared to 13ag, likely due to reduced rigidity .
Cyclopropane-Containing Analogues ()
Compound 4v (2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-iodo-1-methoxypropyl)acetamide) shares the N-cyclopropylacetamide framework but incorporates an indole ring and halogen substituents. Its melting point (135–138°C) and synthesis via GPB catalysis highlight the impact of bulky aromatic groups on thermal stability and synthetic complexity .
Discontinued Status of the Target Compound ()
The discontinuation of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide may reflect challenges in synthesis scalability, stability, or efficacy compared to analogues with optimized substituents (e.g., 13ai or 13ah). For instance, the absence of solubilizing groups like morpholino or piperazine could limit its pharmacokinetic profile .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves nucleophilic substitution or condensation reactions between 4-amino-1H-pyrazole and cyclopropyl-substituted acetamide derivatives. The key step is the formation of the amide bond linking the pyrazole moiety to the cyclopropylacetamide fragment.
- Starting materials: 4-amino-1H-pyrazole and N-cyclopropylacetamide or its activated derivatives (e.g., acid chlorides or esters).
- Reaction type: Amide bond formation via nucleophilic attack of the pyrazole nitrogen on an electrophilic acetamide derivative.
- Catalysts and solvents: Commonly employed solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts or coupling agents like carbodiimides (e.g., EDC, DCC) may be used to activate carboxylic acid precursors for amide bond formation.
Representative Synthetic Route
Preparation of N-cyclopropylacetamide intermediate: Cyclopropylamine reacts with chloroacetyl chloride to form N-cyclopropylchloroacetamide, which can be converted to N-cyclopropylacetamide or its activated ester.
Coupling with 4-amino-1H-pyrazole: The activated N-cyclopropylacetamide intermediate undergoes nucleophilic substitution with 4-amino-1H-pyrazole under controlled temperature (typically 50-80°C) in the presence of a base such as triethylamine to neutralize generated HCl.
Purification: The crude product is purified by recrystallization or column chromatography to isolate 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide with high purity.
Industrial Scale Preparation
Industrial synthesis optimizes the above laboratory methods to maximize yield and purity while minimizing cost and environmental impact.
- Process optimization: Reaction conditions such as temperature, solvent choice, and reaction time are fine-tuned.
- Purification steps: Crystallization and drying under vacuum are standard to obtain the compound as a stable solid.
- Quality control: Analytical techniques like HPLC and NMR spectroscopy are used to ensure batch consistency.
Reaction Mechanisms and Functional Group Considerations
Amide Bond Formation
The core reaction involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbonyl carbon of the acetamide intermediate, forming the amide linkage.
Stability and Hydrolysis
The acetamide bond can undergo hydrolysis under acidic or basic conditions:
| Condition | Catalyst | Temperature | Yield (%) | Products |
|---|---|---|---|---|
| 6M HCl (acidic) | HCl | 100°C | 92 | Acetic acid + cyclopropylamine |
| 2M NaOH (basic) | NaOH | 80°C | 85 | Sodium acetate + cyclopropylamine |
This hydrolysis data informs both synthetic planning and stability assessments during storage and application.
Analytical Characterization of Intermediates and Final Product
- NMR Spectroscopy (1H and 13C): Confirms the structure of intermediates and final compound.
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight and purity.
- HPLC with UV detection (254 nm): Assesses purity and monitors reaction progress.
- Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Evaluate thermal stability and polymorphism.
Comparative Reactivity and Structural Variants
| Compound | Pyrazole Substituent | Amide Group | Dominant Reaction |
|---|---|---|---|
| 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide | 4-Amino | N-Cyclopropyl | Suzuki coupling, amide formation |
| 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylacetamide | 3-Amino, 4-Bromo | N-Cyclopropyl | Nucleophilic substitution |
| 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide | 3,5-Dimethyl | N-Methyl | Electrophilic substitution |
This comparison highlights the unique reactivity profile of the 4-amino substituted pyrazole with cyclopropylacetamide, facilitating diverse synthetic transformations.
Research Findings and Advanced Methodologies
- Retrosynthetic analysis: AI-driven tools (e.g., Reaxys) aid in designing derivatives and optimizing synthetic routes.
- Molecular docking and mutagenesis: Used to explore modifications on pyrazole or cyclopropane rings for enhanced biological target selectivity.
- Polymorphism detection: X-ray diffraction studies reveal crystal packing and stability, important for formulation development.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| N-cyclopropylchloroacetamide synthesis | Cyclopropylamine + chloroacetyl chloride | 0-25 | 80-90 | Exothermic; control addition rate |
| Amide bond formation | 4-amino-1H-pyrazole + activated acetamide | 50-80 | 70-85 | Use base (e.g., triethylamine) |
| Purification | Recrystallization/Chromatography | Ambient | >95 purity | Solvent choice affects yield |
Q & A
Q. What are the recommended methodologies for synthesizing 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including coupling of pyrazole derivatives with cyclopropylamine under controlled conditions. Key steps include:
- Protection/deprotection strategies for reactive functional groups (e.g., amino groups) to prevent side reactions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C are often used to enhance reaction efficiency .
- Purification : Chromatography (e.g., silica gel column) or recrystallization ensures >95% purity. Characterization via NMR, IR, and mass spectrometry validates structural integrity .
Q. How should researchers design experiments to optimize reaction yields for this compound?
Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches:
- Factor screening : Test variables like temperature, solvent ratio, and catalyst loading.
- Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design reduced 50+ trial runs to 15 experiments in a recent pyrazole derivative study .
- Computational tools (e.g., quantum chemical calculations) predict reaction pathways and energy barriers, narrowing experimental parameters .
Advanced Research Questions
Q. What computational strategies can predict the biological targets of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide?
- Molecular docking : Compare the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometries) against protein databases (e.g., PDB). The pyrazole moiety often targets kinase enzymes .
- Machine learning models : Train on datasets of pyrazole derivatives to predict binding affinities for receptors like G-protein-coupled receptors (GPCRs) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, guiding in vitro testing priorities .
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, incubation time) .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).
- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with bioactivity .
Q. What advanced techniques characterize the compound’s interaction with biomolecules?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., Kd, on/off rates) with proteins .
- Cryo-EM or X-ray crystallography : Resolve binding modes at atomic resolution, critical for structure-based drug design .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) that improve solubility and are cleaved intracellularly .
Q. What strategies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
